molecular formula C12H8ClN3O B2608279 1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide CAS No. 938465-52-2

1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide

Cat. No.: B2608279
CAS No.: 938465-52-2
M. Wt: 245.67
InChI Key: VQNXPJGYVJPVIX-UHFFFAOYSA-N
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Description

1-Chloro-5H-pyrido[4,3-b]indole-4-carboxamide is a chemical compound with the CAS Number: 938465-52-2 . It has a molecular weight of 245.67 and a linear formula of C12H8ClN3O .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H8ClN3O . The compound has a monoisotopic mass of 245.035583 Da .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that indole compounds are often involved in various chemical reactions. For instance, the introduction of sulfonyl, alkyl, or aralkyl can increase the antiproliferative activity of 2,3,4,5-tetrahydro-1 H -pyrido- [4,3-b]indole .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antitumor Activity

1-Chloro-5H-pyrido[4,3-b]indole-4-carboxamide has shown potential in antitumor applications. Nguyen et al. (1990) synthesized derivatives of this compound and tested them for antitumor activity. They found that certain derivatives exhibited promising antineoplastic properties (Nguyen et al., 1990).

Mutagenic Interactions with DNA

Research by Hashimoto et al. (1984) investigated the interactions of a related compound, 3-amino-1-methyl-5H-pyrido[4,3-b]indole, with DNA. They identified the structure of the nucleic acid base bound with this compound, providing insights into the initial chemical events in carcinogenesis caused by this class of compounds (Hashimoto et al., 1984).

Synthesis and Properties

A study by Monge et al. (1986) described the synthesis of various derivatives related to this compound, including 4-hydrazino-5H-pyrimido[5,4-b]indole. Such research contributes to understanding the chemical properties and potential modifications of this compound (Monge et al., 1986).

Potential in Allosteric Modulation

Khurana et al. (2014) conducted a study on indole-2-carboxamides, which are structurally related to this compound. They revealed key structural requirements for allosteric modulation of the cannabinoid type 1 receptor, indicating the potential of similar compounds in receptor modulation (Khurana et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O/c13-11-9-6-3-1-2-4-8(6)16-10(9)7(5-15-11)12(14)17/h1-5,16H,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNXPJGYVJPVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=CN=C3Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture containing methyl 1-chloro-5H-pyrido[4,3-b]indole-4-carboxylate and LiNH2 (prepared in situ from ammonia and n-BuLi; 1.0 M in THF; 3.5 equiv) in THF (0.09 M) was heated in a microwave reactor at 100° C. for 1 min in a sealed tube. The reaction mixture was cooled to room temperature and partitioned between EtOAc and saturated NaHCO3. After separation of the organic phase, the aqueous phase was extracted again with EtOAc, and the combined organic phases were washed with brine, dried over MgSO4 and filtered. After evaporation of the organic solvent, the residue was purified by flash chromatography (10-70% EtOAc in hexanes) to provide the title compound as a white solid.
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